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(S)-Dnmdp

PDE3A SLFN12 cancer cytotoxicity

(S)-DNMDP [(S)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one] is the S-enantiomer of the well-characterized phosphodiesterase 3A (PDE3A) modulator DNMDP. While the racemic mixture and the R-enantiomer potently kill cancer cells that co-express PDE3A and Schlafen 12 (SLFN12), (S)-DNMDP is uniquely non-cytotoxic.

Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
Cat. No. B12929904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Dnmdp
Molecular FormulaC15H20N4O3
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
InChIInChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m0/s1
InChIKeyYOSSKNZHADPXJX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-DNMDP – Essential Negative Control Enantiomer for PDE3A/SLFN12 Cancer Cytotoxicity Studies


(S)-DNMDP [(S)-6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one] is the S-enantiomer of the well-characterized phosphodiesterase 3A (PDE3A) modulator DNMDP [1]. While the racemic mixture and the R-enantiomer potently kill cancer cells that co-express PDE3A and Schlafen 12 (SLFN12), (S)-DNMDP is uniquely non-cytotoxic. Critically, (S)-DNMDP does not engage PDE3A in the manner required for SLFN12 recruitment, making it the only matched negative control for mechanistic studies, target engagement assays, and phenotypic screening of the PDE3A-SLFN12 axis [2].

Why (S)-DNMDP Cannot Be Replaced by Racemic DNMDP or Other PDE3A Inhibitors


Although several PDE3A inhibitors (trequinsin, zardaverine, anagrelide) and racemic DNMDP are commercially available, none can act as a valid negative control for PDE3A-SLFN12 complex-dependent cytotoxicity. Trequinsin, for example, potently inhibits PDE3A but does not induce the ternary complex or cell death, yet it still occupies the active site, confounding target-engagement studies [1]. Racemic DNMDP contains the highly potent (R)-enantiomer, making it impossible to distinguish on-target from off-target effects. (S)-DNMDP is the only tool that shares identical physicochemical properties with the active (R)-enantiomer while lacking both PDE3A engagement and cytotoxicity, enabling rigorous matched-pair experimental designs [1].

Quantitative Head-to-Head Evidence that Defines (S)-DNMDP Relative to Closest Analogs


Enantioselective Cytotoxicity: (S)-DNMDP is >500-Fold Less Potent than (R)-DNMDP in HeLa Cells

In a direct head-to-head comparison, HeLa cervical carcinoma cells were treated with separated enantiomers of DNMDP for 48 h. (R)-DNMDP exhibited an EC50 of 10–100 nM, whereas (S)-DNMDP showed no significant cytotoxicity up to 10 µM, representing a >500-fold difference in potency [1]. The viability assay (CellTiter-Glo, ATP-based luminescence) used 8 replicates per concentration point. The (R)-enantiomer's cytotoxicity curve displayed a classic sigmoidal dose-response, while the (S)-enantiomer was indistinguishable from DMSO control [2].

PDE3A SLFN12 cancer cytotoxicity enantioselectivity HeLa

PDE3A Target Engagement: (S)-DNMDP Fails to Compete with an Active-Site Affinity Probe

A DNMDP-derived linker analogue was immobilized on affinity beads and incubated with HeLa whole-cell lysate. Pre-incubation of lysate with excess (R)-DNMDP or trequinsin completely abolished PDE3A binding to the beads, whereas (S)-DNMDP at equivalent concentrations failed to compete, with PDE3A band intensity comparable to DMSO control [1]. Immunoblotting confirmed that (S)-DNMDP does not occupy the PDE3A binding pocket recognized by the linker analogue.

PDE3A target engagement affinity chromatography chemical biology binding competition

Ternary Complex Induction: (S)-DNMDP Does Not Promote PDE3A-SLFN12 Interaction

Co-immunoprecipitation experiments in HeLa cells demonstrated that DNMDP (racemic) strongly induces the PDE3A-SLFN12 ternary complex. Consistent with its inability to bind PDE3A, the (S)-enantiomer fails to promote this neomorphic protein-protein interaction, whereas (R)-DNMDP effectively bridges PDE3A and SLFN12 [1]. This functional dichotomy provides a direct mechanistic basis for the enantioselective cytotoxicity.

PDE3A-SLFN12 complex co-immunoprecipitation molecular glue neomorphic activity protein-protein interaction

Chiral Identity: (S)-DNMDP Provides a Validated Reference Standard for Enantiomeric Purity Control

(S)-DNMDP and (R)-DNMDP were resolved by chiral supercritical fluid chromatography (SCF) and their absolute configurations assigned by X-ray crystallography [1]. The (S)-enantiomer is specified as the non-cytotoxic component, and its availability as a characterized single enantiomer (>98 % purity) allows researchers to benchmark the enantiomeric purity of in-house synthesized or commercially sourced (R)-DNMDP. Even minor contamination of the active enantiomer with (S)-DNMDP can distort dose-response interpretations [2].

chiral purity enantiomeric excess supercritical fluid chromatography absolute configuration quality control

Scientifically-Justified Procurement Scenarios for (S)-DNMDP


Negative Control for High-Throughput Phenotypic Screens of PDE3A/SLFN12-Dependent Cell Death

In phenotypic screening campaigns for novel PDE3A modulators, (S)-DNMDP can be deployed as a negative control at equimolar concentrations to the active (R)-enantiomer, enabling robust Z-factor calculations and elimination of non-specific cytotoxic artefacts. The >500-fold cytotoxicity differential [1] provides a wide and reliable assay window for hit identification.

Target Engagement Counter-Screen in Affinity-Based Chemical Proteomics

When using DNMDP-derived affinity probes to profile PDE3A interactomes, pre-incubation of lysates with (S)-DNMDP provides a specificity control that does not compete for PDE3A binding [1]. This allows unequivocal discrimination of PDE3A-specific from non-specific interactors in pull-down/mass spectrometry workflows.

Mechanistic Dissection of PDE3A-SLFN12 Complex Formation by Co-Immunoprecipitation

(S)-DNMDP is the ideal negative control for co-IP studies examining the neomorphic PDE3A-SLFN12 interaction. Its inability to induce complex formation [1] confirms that observed protein-protein interactions are dependent on the active enantiomer's pharmacophore, ruling out artifacts of protein overexpression or antibody cross-reactivity.

Enantiomeric Purity Benchmarking for In-House Synthesis and Quality Control

Commercially available (S)-DNMDP of verified absolute configuration serves as a reference standard for chiral HPLC or SCF methods to monitor enantiomeric purity of synthesized or purchased (R)-DNMDP batches, ensuring that biological potency measurements are not confounded by contamination with the inactive enantiomer [1].

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